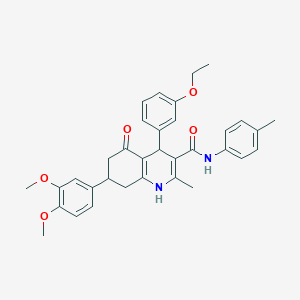

![molecular formula C21H25ClN2O2 B4626192 2-(4-chloro-3-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4626192.png)

2-(4-chloro-3-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide

Übersicht

Beschreibung

This compound is part of a broader class of chemicals studied for their diverse chemical properties and potential applications in various fields. While the specific literature on this compound is scarce, research on similar compounds provides insights into their synthesis, structural analysis, and chemical properties. These compounds are synthesized through various methods, targeting the incorporation of specific functional groups that impart desired chemical characteristics.

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions, starting with basic chemical precursors. For example, Arafat et al. (2022) describe the synthesis of novel bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives bearing an N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide moiety. This process involves interactions with diverse reagents and catalysts, highlighting the complexity and precision required in synthetic chemistry to achieve specific molecular structures (Arafat et al., 2022).

Molecular Structure Analysis

The molecular structure of acetamide derivatives and similar compounds is often elucidated using spectral analyses. For instance, studies involve IR, MS, and NMR spectroscopy to determine the structural characteristics of synthesized compounds. This analysis provides detailed insights into the arrangement of atoms and functional groups within the molecule, crucial for understanding its chemical behavior (Zhong-cheng & Wan-yin, 2002).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives demonstrate the reactivity of these compounds under various conditions. Research explores how these compounds undergo reactions such as cyclization, acetylation, and interaction with different chemical agents, leading to a wide range of products with diverse chemical properties. The studies highlight the compounds' versatility and potential for further chemical modifications (Gowda et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are determined through various analytical techniques. X-ray crystallography, for example, provides detailed information on the crystalline structure, offering insights into the molecular conformation and intermolecular interactions within the compound. These properties are essential for predicting the compound's behavior in different environments and applications (Davis & Healy, 2010).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including reactivity, stability, and interaction with other chemicals, are fundamental for their application in various fields. Studies investigate these properties through chemical reactions, showcasing the compounds' potential as intermediates in organic synthesis, pharmaceuticals, and other industries. The versatility and reactivity of these compounds make them valuable subjects for ongoing chemical research (Ishmaeva et al., 2015).

Wissenschaftliche Forschungsanwendungen

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research has shown that derivatives of 2-(substituted phenoxy)acetamide, including compounds similar to 2-(4-chloro-3-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide, have potential applications in anticancer, anti-inflammatory, and analgesic activities. A study conducted by Rani, Pal, Hegde, and Hashim (2014) developed new chemical entities using the Leuckart synthetic pathway, resulting in novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. These compounds, particularly those with halogens on the aromatic ring, showed promising results as anticancer and anti-inflammatory agents (Rani, Pal, Hegde, & Hashim, 2014).

Metabolism in Liver Microsomes

Another study focused on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. Coleman, Linderman, Hodgson, and Rose (2000) explored the metabolism of various chloroacetamide herbicides in liver microsomes, highlighting the complex metabolic pathways involved in the carcinogenicity of these compounds. This study provides insights into the metabolic activation pathways leading to DNA-reactive products (Coleman, Linderman, Hodgson, & Rose, 2000).

Pharmaceutical Composition Development

A patent by ジュリアン・ジョヴァンニーニ and ボー−イェラン・ヨセフソン (2005) detailed the use of a salt or solvate of N-{2-[((2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl}acetamide in pharmaceutical compositions. This invention signifies the potential of such compounds in developing therapeutic agents (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Inhibitors of Membrane Lipid Peroxidation

Dinis, Madeira, and Almeida (1994) investigated the action of phenolic compounds, including those structurally related to 2-(4-chloro-3-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide, as inhibitors of lipid peroxidation. Their study highlighted the potential of these compounds as peroxyl radical scavengers and antioxidants, contributing to their potential therapeutic applications (Dinis, Madeira, & Almeida, 1994).

Synthesis of Related Compounds

Research by Teng Da-wei (2011) on the synthesis of 4-Choloro-2-hydroxyacetophenone, which shares structural similarities with 2-(4-chloro-3-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide, demonstrates the various synthetic pathways available for producing related compounds. This synthesis plays a crucial role in facilitating further study and application of these compounds in various scientific fields (Teng Da-wei, 2011).

DNA and Protein Binding Studies

Raj (2020) conducted studies on the DNA-binding interactions and protein-binding interactions of N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl)acetamide derivatives, which are structurally related to 2-(4-chloro-3-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide. These studies provide insight into the molecular interactions of such compounds, which can be crucial for their application in pharmacology and biochemistry (Raj, 2020).

Eigenschaften

IUPAC Name |

2-(4-chloro-3-methylphenoxy)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O2/c1-16-13-19(9-10-20(16)22)26-15-21(25)23-18-7-5-17(6-8-18)14-24-11-3-2-4-12-24/h5-10,13H,2-4,11-12,14-15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMUFOCELLNAIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)CN3CCCCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chloro-3-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B4626112.png)

![methyl 3-{[(2-chlorophenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4626117.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4626134.png)

![2-[({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4626136.png)

![1-(4-tert-butylbenzyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4626152.png)

![1-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4626164.png)

![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B4626168.png)

![N-(1-methylbutyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4626174.png)

![2-{[2-(2,4-dimethylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4626180.png)

![1-(4-fluorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine](/img/structure/B4626198.png)

![3,4-dimethyl-6-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4626204.png)